

Application of N-Nitrosodiethylamine-d4 in Pharmaceutical Quality Control

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Compound of Interest		
Compound Name:	N-Nitrosodiethylamine-d4	
Cat. No.:	B584472	Get Quote

Introduction

N-Nitrosodiethylamine (NDEA) is a potent genotoxic impurity that has been detected in various pharmaceutical products, leading to global recalls and heightened regulatory scrutiny.[1][2] Accurate and sensitive quantification of NDEA at trace levels is crucial to ensure patient safety. [3] **N-Nitrosodiethylamine-d4** (NDEA-d4), a deuterated analog of NDEA, serves as an indispensable tool in the analytical methods developed for this purpose.[4][5] It is primarily used as an internal standard (ISTD) in chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[6][7] The use of an isotopically labeled internal standard like NDEA-d4 is critical for correcting variations in sample preparation and instrumental response, thereby ensuring the accuracy and precision of the quantitative analysis.[8]

This document provides detailed application notes and protocols for the use of NDEA-d4 in pharmaceutical quality control for the determination of NDEA in drug substances and products.

Analytical Methodologies

The primary application of NDEA-d4 is as an internal standard in analytical methods designed to quantify NDEA. The choice between LC-MS/MS and GC-MS/MS often depends on the volatility and thermal stability of the analyte and the matrix of the pharmaceutical product.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

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LC-MS/MS is a widely used technique for the analysis of nitrosamine impurities due to its high sensitivity and specificity.[6]

Experimental Protocol: LC-MS/MS for NDEA in Sartan Drugs[9][10]

This protocol is a representative example for the quantification of NDEA in sartan drug substances.

- 1. Materials and Reagents:
- N-Nitrosodiethylamine (NDEA) reference standard
- N-Nitrosodiethylamine-d4 (NDEA-d4) internal standard[4][11]
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Drug substance (e.g., Valsartan)
- 2. Standard Preparation:
- NDEA Stock Solution (1 mg/mL): Accurately weigh and dissolve NDEA reference standard in methanol.
- NDEA-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NDEAd4 in methanol.[12]
- Working Standard Solutions: Prepare a series of calibration standards by diluting the NDEA stock solution with a suitable solvent (e.g., 50% methanol) to achieve concentrations ranging from 0.5 to 50 ng/mL.[10] Each calibration standard should be spiked with the NDEA-d4 internal standard solution to a final concentration of approximately 20 ng/mL.[10]
- 3. Sample Preparation:
- Accurately weigh about 500 mg of the drug substance into a 15 mL centrifuge tube.[10]



- Add a known volume of the NDEA-d4 internal standard solution (e.g., 250 μ L of a 400 ng/mL solution).[10]
- Add a suitable extraction solvent (e.g., 5 mL of 50% methanol).[4]
- Sonicate for 30 minutes to ensure complete dissolution and extraction.[4]
- Centrifuge the sample at 4000 rpm for 10 minutes.[9]
- Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial for analysis. [4][10]

4. LC-MS/MS Instrumental Conditions:

Parameter	Condition	
LC System	Waters ACQUITY UPLC I-Class or equivalent[6]	
Column	XSelect HSS T3, 3.5 μ m, 3.0 mm i.d. \times 150 mm, or equivalent[4]	
Mobile Phase A	0.1% Formic acid in Water[10]	
Mobile Phase B	0.1% Formic acid in Methanol[10]	
Flow Rate	0.6 mL/min[4]	
Column Temperature	40°C[4]	
Injection Volume	10 μL[4]	
MS System	Triple Quadrupole Mass Spectrometer[6]	
Ionization Mode	Atmospheric Pressure Chemical Ionization (APCI), Positive[4]	
Detection Mode	Multiple Reaction Monitoring (MRM)[4]	
MRM Transitions	NDEA: Precursor Ion (m/z) -> Product Ion (m/z) NDEA-d4: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values depend on the instrument)	



5. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of NDEA to the peak area of NDEA-d4 against the concentration of NDEA.
- Calculate the concentration of NDEA in the sample using the linear regression equation derived from the calibration curve.
- 2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for the analysis of volatile nitrosamines like NDEA. Headspace sampling is often employed to minimize matrix effects and enhance sensitivity.[1] [13]

Experimental Protocol: Headspace GC-MS/MS for NDEA in Valsartan[13]

This protocol provides a method for the simultaneous determination of four nitrosamine impurities, including NDEA, in valsartan drug substance and product.

- 1. Materials and Reagents:
- N-Nitrosodiethylamine (NDEA) reference standard
- N-Nitrosodiethylamine-d4 (NDEA-d4) internal standard
- Dimethyl sulfoxide (DMSO), > 99.5%
- Valsartan drug substance or drug product
- 2. Standard Preparation:
- NDEA Stock Solution (1 mg/mL): Prepare in methanol.[13]
- NDEA-d4 Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.[13]
- Internal Standard Working Solution (10 µg/mL): Dilute the NDEA-d4 stock solution in DMSO.
 [13]

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- Calibration Standards: Prepare a series of calibration standards in DMSO with NDEA concentrations ranging from 0.05 to 100 μg.[13] Each standard should be spiked with the internal standard working solution.
- 3. Sample Preparation:
- Accurately weigh 500 mg of Valsartan drug substance into a 20 mL headspace vial.[13]
- Add 4.5 mL of DMSO and 0.5 mL of the internal standard working solution.[13]
- Immediately cap and crimp the vial.
- Mix the sample solution using a vortex mixer.[13]
- 4. Headspace GC-MS/MS Instrumental Conditions:



Parameter	Condition	
GC System	Agilent GC with a Quadrupole Mass Spectrometry Detector or equivalent	
Headspace Autosampler	Yes[13]	
Column	DB-Wax GC Column, 30 m x 0.25 mm, 0.5 μ m, or equivalent[13]	
Injector Temperature	200°C	
Oven Program	Initial 50°C for 2 min, ramp to 230°C at 10°C/min, hold for 5 min	
Carrier Gas	Helium	
MS System	Triple Quadrupole Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)	
Detection Mode	Multiple Reaction Monitoring (MRM)	
MRM Transitions	NDEA: Precursor Ion (m/z) -> Product Ion (m/z) NDEA-d4: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values depend on the instrument)	

5. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of NDEA to NDEA-d4 against the NDEA concentration.
- Quantify NDEA in the sample using the calibration curve.[13]

Quantitative Data Summary

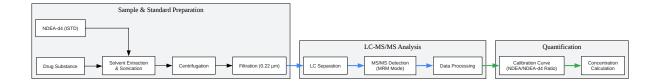
The following table summarizes typical quantitative performance data for the analytical methods described.



Parameter	LC-MS/MS Method[14]	Headspace GC-MS/MS Method[13]
Analyte	NDEA	NDEA
Internal Standard	NDEA-d4 (or NDEA-d10)	NDEA-d4
Limit of Detection (LOD)	0.29 ng/mL	0.01 ppm
Limit of Quantification (LOQ)	0.37 ng/mL	0.05 ppm
Linearity Range	0.6 - 100 ng/mL	0.05 - 100 μg
Correlation Coefficient (r²)	> 0.999	≥ 0.995
Recovery	96.2 - 98.0%	Not specified

Experimental Workflows and Signaling Pathways

Diagram 1: LC-MS/MS Experimental Workflow for NDEA Analysis



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Caption: Workflow for NDEA analysis using LC-MS/MS with NDEA-d4 as an internal standard.

Diagram 2: Headspace GC-MS/MS Experimental Workflow for NDEA Analysis





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Caption: Workflow for NDEA analysis using Headspace GC-MS/MS with NDEA-d4 as an internal standard.

Conclusion

N-Nitrosodiethylamine-d4 is a critical component in the robust and reliable quantification of NDEA in pharmaceutical products. Its use as an internal standard in both LC-MS/MS and GC-MS/MS methodologies allows for the accurate determination of this harmful impurity at very low levels, which is essential for ensuring the safety and quality of medicines. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmaceutical quality control. Regulatory agencies such as the FDA and EMA have published guidelines and methods that often recommend the use of isotopically labeled internal standards for nitrosamine analysis.[15][16]

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